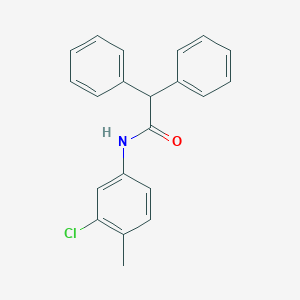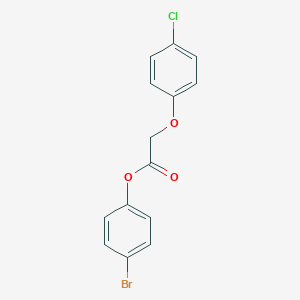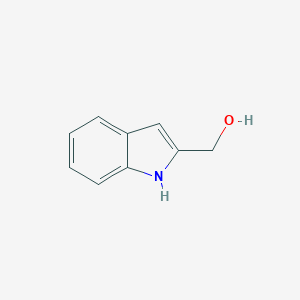
1H-Indole-2-methanol
概述
描述
1H-Indole-2-methanol, also known as 2-(Hydroxymethyl)indole, is a chemical compound used as a reactant for the synthesis of various derivatives . It has been used in the synthesis of Oxazino [4,3-a]indoles, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives as 5-HT6 receptor ligands, and SR13668, which is designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling .
Synthesis Analysis
The synthesis of 1H-Indole-2-methanol involves several steps, including alkylation of indole nitrogen, transesterification, and ester hydrolysis . A key starting material for the synthesis is 5-Bromo-1H-indole .
Molecular Structure Analysis
The molecular formula of 1H-Indole-2-methanol is C9H9NO . The molecular weight is 147.17 g/mol . The InChIKey is XEEANGGQJOWRTG-UHFFFAOYSA-N .
Chemical Reactions Analysis
1H-Indole-2-methanol is involved in various chemical reactions. For instance, it has been used as a reactant for the synthesis of Oxazino [4,3-a]indoles and 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives . It has also been used in the synthesis of SR13668, which is designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling .
Physical And Chemical Properties Analysis
1H-Indole-2-methanol has a molecular weight of 147.17 g/mol . It has a topological polar surface area of 36 Ų . It has one rotatable bond . The exact mass and monoisotopic mass are both 147.068413911 g/mol .
科学研究应用
-
Medicinal Applications
- Field : Medicinal Chemistry
- Application Summary : Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- Methods of Application : Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .
- Results : The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine (for the treatment of various types of cancer), physostigmine (for the treatment of Alzheimer’s disease and glaucoma), and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .
-
Synthesis of Bioactive Compounds
- Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Reactant for Synthesis
- Field : Organic Chemistry
- Application Summary : 1H-Indole-2-methanol is used as a reactant for the synthesis of various compounds .
- Methods of Application : It is used in the synthesis of Oxazino [4,3-a]indoles, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives as 5-HT6 receptor ligands, SR13668 designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling, Azido- and isothiocyanato-substituted indoles as melatoninergic agents .
- Results : The synthesized compounds have various applications in medicinal chemistry .
-
Antiviral Activity
- Field : Virology
- Application Summary : Certain indole derivatives have been reported as antiviral agents .
- Methods of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral activity .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Synthesis of Melatoninergic Agents
- Field : Neurochemistry
- Application Summary : 1H-Indole-2-methanol is used as a reactant for the synthesis of azido- and isothiocyanato-substituted indoles as melatoninergic agents .
- Methods of Application : The specific synthesis procedures would be detailed in the original research papers .
- Results : The synthesized compounds act as melatoninergic agents .
-
Synthesis of Anticancer Agents
- Field : Oncology
- Application Summary : 1H-Indole-2-methanol is used as a reactant for the synthesis of SR13668, designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling .
- Methods of Application : The specific synthesis procedures would be detailed in the original research papers .
- Results : The synthesized compound SR13668 is designed to block Akt signaling, a pathway often dysregulated in cancers .
-
Antiviral Activity
- Field : Virology
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : This compound had an IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Indole-Containing Metal Complexes
- Field : Medicinal Chemistry
- Application Summary : Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- Methods of Application : Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .
- Results : The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs .
-
Synthesis of Oxazino [4,3-a]indoles
- Field : Organic Chemistry
- Application Summary : 1H-Indole-2-methanol is used as a reactant for the synthesis of Oxazino [4,3-a]indoles .
- Methods of Application : The specific synthesis procedures would be detailed in the original research papers .
- Results : The synthesized compounds have various applications in medicinal chemistry .
安全和危害
1H-Indole-2-methanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye damage . Protective measures include wearing protective gloves, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention .
未来方向
Future research on 1H-Indole-2-methanol could focus on its potential applications in medicine and other fields . For instance, it has been used in the synthesis of SR13668, which is designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling . Further studies could explore the potential of 1H-Indole-2-methanol and its derivatives in cancer treatment and other therapeutic areas .
属性
IUPAC Name |
1H-indol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEANGGQJOWRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179366 | |
| Record name | 1H-Indole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-methanol | |
CAS RN |
24621-70-3 | |
| Record name | 1H-Indole-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24621-70-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


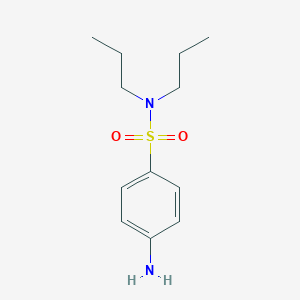
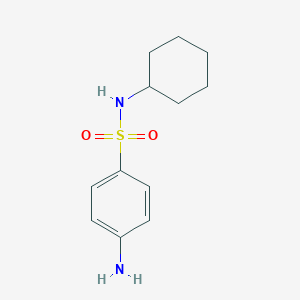
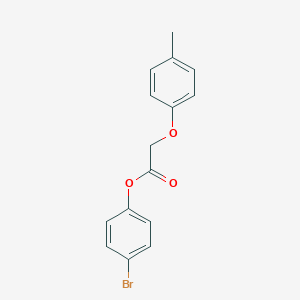
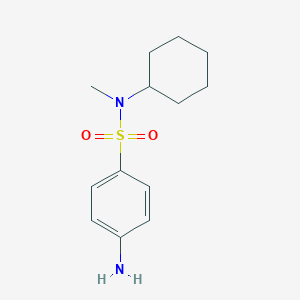
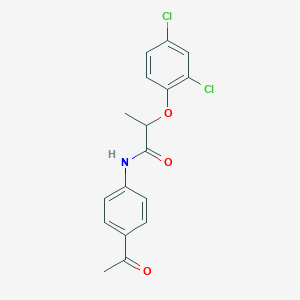
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
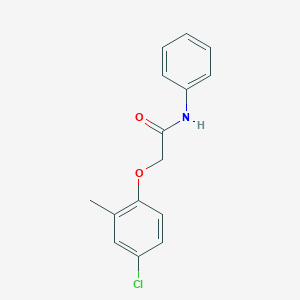
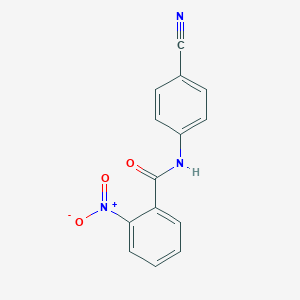
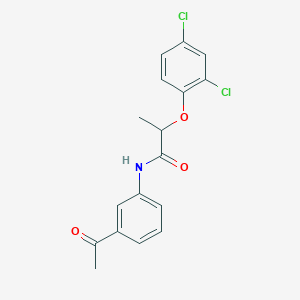
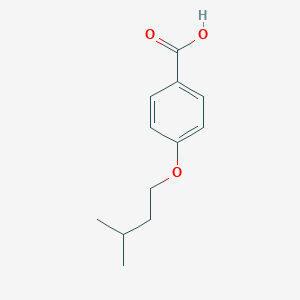
![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
